molecular formula C19H16N4O3S B1247265 N-(3-methylisothiazol-5-yl)-2-[1-(3-methylisoxazol-5-ylmethyl)-1H-indol-3-yl]-2-oxoacetamide

N-(3-methylisothiazol-5-yl)-2-[1-(3-methylisoxazol-5-ylmethyl)-1H-indol-3-yl]-2-oxoacetamide

Cat. No.: B1247265
M. Wt: 380.4 g/mol
InChI Key: NCACNRXZERQYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylisothiazol-5-yl)-2-[1-(3-methylisoxazol-5-ylmethyl)-1H-indol-3-yl]-2-oxoacetamide, also known as this compound, is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H16N4O3S

Molecular Weight

380.4 g/mol

IUPAC Name

2-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]indol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)-2-oxoacetamide

InChI

InChI=1S/C19H16N4O3S/c1-11-7-13(26-21-11)9-23-10-15(14-5-3-4-6-16(14)23)18(24)19(25)20-17-8-12(2)22-27-17/h3-8,10H,9H2,1-2H3,(H,20,25)

InChI Key

NCACNRXZERQYMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC(=NS4)C

Synonyms

BPR0C261
N-(3-methyl-5-isothiazolyl)-2-1-((3-methyl-5-isoxazolyl)methyl)-1H-3-indolyl-2-oxoacetamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(1H-1-indolylmethyl)-3-methylisoxazole (212 mg, 1.0 mmol) in 10 mL diethyl ether was added to oxalyl chloride (254 mg, 2.0 mmol) dropwise at 0° C. The reaction mixture was stirred at 0° C. for 3 hours and then the reaction solvent was evaporated. The residue was dissolved in 5 mL tetrahydrofuran and then the 3-methyl-5-isothiazolamine (114 mg, 1.0 mmol) and triethylamine (1 mL) in 10 mL tetrahydrofuran was added dropwise. The mixture was stirred for 10 hours and then 1 N NaOH (4 mL) was added to the reaction flask dropwise. The mixture was extracted three times with a total of 60 mL of tetrahydrofuran, the organic phase was dried using anhydrous magnesium sulfate and filtered, and the filtrate was concentrated in vacuum. The residue was crystallized from methanol. Yield: 0.27 g, 71%.
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
254 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

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